Product packaging for 3-Cyclohexylprop-2-enyl bromide(Cat. No.:CAS No. 131719-68-1)

3-Cyclohexylprop-2-enyl bromide

Cat. No.: B2502515
CAS No.: 131719-68-1
M. Wt: 203.12 g/mol
InChI Key: OQDAFSPCBVBKNR-UHFFFAOYSA-N
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Description

3-Cyclohexylprop-2-enyl bromide (CAS 131719-68-1) is a valuable building block in organic synthesis, characterized by its molecular formula C 9 H 15 Br and molecular weight of 203.12 g/mol . This compound features a bromine atom on an allylic system adjacent to a cyclohexyl group, and the provided isomeric SMILES (C1CCC(CC1)/C=C/CBr) indicates an (E)-configuration about the double bond . Its primary research value lies in its application as a key synthetic intermediate. It is employed as a building block for constructing more complex molecules in drug development and can act as a source of cyclohexyl groups in various synthetic pathways . The bromine moiety makes it a suitable substrate for cross-coupling reactions and nucleophilic substitutions, enabling researchers to elaborate the carbon skeleton for the synthesis of diverse target compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Br B2502515 3-Cyclohexylprop-2-enyl bromide CAS No. 131719-68-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131719-68-1

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

3-bromoprop-1-enylcyclohexane

InChI

InChI=1S/C9H15Br/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2

InChI Key

OQDAFSPCBVBKNR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C=CCBr

Canonical SMILES

C1CCC(CC1)C=CCBr

solubility

not available

Origin of Product

United States

Synthetic Methodologies for 3 Cyclohexylprop 2 Enyl Bromide

Preparation via Bromination of Allylic Alcohols

The conversion of allylic alcohols represents a primary and highly effective route for the synthesis of 3-Cyclohexylprop-2-enyl bromide. This transformation can be accomplished using several reagents, with phosphorus tribromide (PBr₃) and a combination of N-Bromosuccinimide (NBS) with triphenylphosphine (B44618) (PPh₃) being among the most common and reliable methods.

Utilizing Phosphorus Tribromide (PBr₃)

The reaction of 3-cyclohexylprop-2-en-1-ol with phosphorus tribromide is a classic and efficient method for the synthesis of the corresponding bromide. byjus.commasterorganicchemistry.comwikipedia.orgvedantu.comyoutube.com This reaction typically proceeds via an SN2 mechanism, which involves the activation of the alcohol's hydroxyl group by the phosphorus reagent, followed by a backside attack by the bromide ion. byjus.commasterorganicchemistry.com This mechanism generally leads to an inversion of stereochemistry if the allylic carbon is chiral. byjus.commasterorganicchemistry.com

A typical experimental procedure involves the slow addition of phosphorus tribromide to a solution of the allylic alcohol, often in an ethereal solvent like diethyl ether, at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. rsc.org The reaction is usually rapid, and after completion, it is quenched by the careful addition of water or a saturated aqueous solution. The product is then extracted with an organic solvent and purified by distillation or chromatography. The yields for this type of reaction are generally good. For instance, the conversion of cinnamyl alcohol to cinnamyl bromide, a structurally analogous transformation, proceeds in high yield under similar conditions. rsc.org

Starting Material Reagent Solvent Temperature Reaction Time Yield Reference
3-Cyclohexylprop-2-en-1-olPBr₃Diethyl ether0 °C0.5 hGood to High rsc.org
Cinnamyl alcoholPBr₃Diethyl ether0 °C0.5 h72% rsc.org

Application of N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)

An alternative and milder method for the conversion of allylic alcohols to allylic bromides is the use of N-bromosuccinimide (NBS) in combination with triphenylphosphine (PPh₃). uzhnu.edu.uacommonorganicchemistry.comnih.gov This reaction, often referred to as the Appel reaction when using a carbon tetrahalide, proceeds through the formation of a phosphonium (B103445) salt intermediate. commonorganicchemistry.com The alcohol attacks the triphenylphosphine, which is activated by NBS, leading to the formation of an alkoxyphosphonium bromide. The bromide ion then displaces the triphenylphosphine oxide in an SN2 reaction to yield the desired alkyl bromide. uzhnu.edu.ua

This method is particularly useful for substrates that are sensitive to the more acidic conditions of other brominating agents. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or acetonitrile. uzhnu.edu.uaorgsyn.org The yields are generally good, often ranging from 70-85% for the conversion of primary alcohols. uzhnu.edu.ua

Starting Material Reagents Solvent Temperature Yield Reference
3-Cyclohexylprop-2-en-1-olNBS, PPh₃DichloromethaneRoom TemperatureGood uzhnu.edu.uanih.gov
Cinnamyl alcoholBromine, PPh₃Acetonitrile0 °C to RT79% orgsyn.org

Synthesis from Olefins via Allylic Bromination

Direct bromination at the allylic position of an olefin is another important synthetic strategy. This approach avoids the need for a pre-existing alcohol functionality.

Selective Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for the selective bromination of allylic C-H bonds. winona.educhemistrysteps.comlibretexts.orgmasterorganicchemistry.commanac-inc.co.jppearson.com The reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. manac-inc.co.jp It is crucial to use a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, to ensure the selectivity for allylic bromination over the addition to the double bond. winona.edulibretexts.orgmanac-inc.co.jp The reaction is initiated by light or a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). sltchemicals.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the allylic position of the olefin, in this case, a hypothetical 1-cyclohexylpropene, to form a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to give the allylic bromide and a new bromine radical, which continues the chain reaction. chemistrysteps.comlibretexts.orgchadsprep.com Due to the formation of a resonance-stabilized radical, a mixture of isomeric products can be formed if the radical is unsymmetrical. winona.edu

Starting Material Reagent Initiator Solvent Yield Reference
1-CyclohexylpropeneNBSLight/AIBNCCl₄Moderate to Good winona.edulibretexts.org
trans-2-HexeneNBSLightCyclohexane50% (4-bromo-2-hexene) + 32% (2-bromo-3-hexene) winona.edu

Radical Initiated Processes

The use of radical initiators is fundamental to the success of allylic bromination with NBS. manac-inc.co.jpsltchemicals.com As mentioned, common initiators include AIBN and BPO. These molecules readily decompose upon heating or exposure to UV light to generate radicals, which then initiate the chain reaction by reacting with NBS to produce the initial bromine radical. The initiator is used in catalytic amounts. The reaction conditions, including the choice of initiator and solvent, can influence the efficiency and selectivity of the bromination.

Access through Halogen Exchange Reactions

Halogen exchange reactions, most notably the Finkelstein reaction, provide an alternative route to allylic bromides, typically from the corresponding allylic chlorides or iodides. orgsyn.org However, for the synthesis of this compound, this would generally involve the conversion of a more readily available halide. The classic Finkelstein reaction involves treating an alkyl halide with an excess of a metal halide salt in a solvent where the newly formed metal halide is insoluble, thus driving the equilibrium towards the desired product. For instance, an allylic chloride could be converted to the bromide by treatment with a bromide salt like lithium bromide in a suitable solvent.

Starting Material Reagent Solvent Product Reference
3-Cyclohexylprop-2-enyl chlorideLithium BromideAcetoneThis compound orgsyn.org

This method is particularly useful when the desired halide is not easily accessible through other means.

Stereochemical Considerations in this compound Synthesis

The stereochemical complexity of this compound arises from two key structural elements: the stereocenter at the carbon bearing the bromine atom (the allylic position) and the geometric isomerism (E/Z) of the carbon-carbon double bond. The development of synthetic routes that can selectively produce a single stereoisomer is of paramount importance.

Stereoselective Approaches to Allylic Bromides

A powerful and widely utilized method for the stereoselective synthesis of allylic bromides is the Appel reaction. wikipedia.orgnrochemistry.comorganic-chemistry.orgwikipedia.org This reaction facilitates the conversion of a primary or secondary alcohol to the corresponding alkyl halide under mild conditions, using a combination of triphenylphosphine (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄). wikipedia.orgnrochemistry.comorganic-chemistry.orgwikipedia.org

A critical feature of the Appel reaction is that it proceeds via an SN2 mechanism for primary and secondary alcohols. nrochemistry.comorganic-chemistry.orgwikipedia.org This mechanistic pathway results in a predictable inversion of configuration at the stereogenic carbon center. Consequently, if a chiral, enantioenriched allylic alcohol is used as the starting material, the corresponding allylic bromide can be obtained with a high degree of stereochemical purity, with the opposite configuration at the allylic carbon.

The general mechanism of the Appel reaction involves the initial activation of triphenylphosphine by carbon tetrabromide to form a phosphonium salt. The alcohol then acts as a nucleophile, attacking the phosphorus atom to create an oxyphosphonium intermediate. This step transforms the hydroxyl group into an excellent leaving group. Finally, the bromide ion displaces the triphenylphosphine oxide in an SN2 fashion, leading to the desired allylic bromide with inverted stereochemistry. nrochemistry.com

Table 1: The Appel Reaction for Allylic Bromide Synthesis

ReactantsReagentsProductKey Feature
Allylic AlcoholPPh₃, CBr₄Allylic BromideInversion of stereochemistry at the alcohol carbon

This stereospecificity makes the Appel reaction a cornerstone for the synthesis of optically active allylic bromides, provided that the precursor allylic alcohols are available in an enantiomerically pure or enriched form.

Control of E/Z Isomerism in the Prop-2-enyl Moiety

The geometry of the double bond in this compound is established during the formation of the carbon-carbon double bond in the precursor allylic alcohol, (E)- or (Z)-3-cyclohexylprop-2-en-1-ol. Several olefination reactions can be employed to control the E/Z selectivity, with the Horner-Wadsworth-Emmons (HWE) reaction and its modifications being particularly prominent. wikipedia.orgnih.gov

Synthesis of (E)-3-Cyclohexylprop-2-enyl Bromide:

To synthesize the (E)-isomer, the standard Horner-Wadsworth-Emmons reaction is typically employed. wikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the synthesis of (E)-3-cyclohexylprop-2-en-1-ol, cyclohexanecarboxaldehyde (B41370) would be reacted with the ylide generated from a phosphonate (B1237965) ester, such as triethyl phosphonoacetate. The HWE reaction generally favors the formation of the thermodynamically more stable E-alkene. wikipedia.orgnih.gov

Once the (E)-3-cyclohexylprop-2-en-1-ol is obtained, it can be converted to (E)-3-cyclohexylprop-2-enyl bromide with retention of the double bond geometry using the Appel reaction as previously described. nrochemistry.comtcichemicals.com

Synthesis of (Z)-3-Cyclohexylprop-2-enyl Bromide:

For the selective synthesis of the (Z)-isomer, a modification of the HWE reaction known as the Still-Gennari olefination is the method of choice. nih.govnumberanalytics.comchempedia.info This protocol utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6). wikipedia.orgnumberanalytics.com These conditions kinetically favor the formation of the Z-alkene with high selectivity. nih.govnumberanalytics.com

The reaction of cyclohexanecarboxaldehyde with the Still-Gennari reagent provides (Z)-3-cyclohexylprop-2-en-1-ol. Subsequent treatment of this Z-allylic alcohol with triphenylphosphine and carbon tetrabromide under Appel conditions affords the target (Z)-3-cyclohexylprop-2-enyl bromide, again with the preservation of the double bond's Z-geometry. nrochemistry.comacs.org

Table 2: Olefination Strategies for E/Z Control

Desired IsomerOlefination ReactionKey Reagents for OlefinationPrecursor AldehydeResulting Allylic Alcohol
E-IsomerHorner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaHCyclohexanecarboxaldehyde(E)-3-Cyclohexylprop-2-en-1-ol
Z-IsomerStill-Gennari OlefinationBis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6Cyclohexanecarboxaldehyde(Z)-3-Cyclohexylprop-2-en-1-ol

By carefully selecting the appropriate olefination strategy to construct the allylic alcohol precursor with the desired double bond geometry, and then employing a stereospecific bromination method like the Appel reaction, chemists can achieve the synthesis of specific stereoisomers of this compound. This level of control is essential for the advancement of synthetic organic chemistry and the preparation of complex molecular targets.

Reactivity and Mechanistic Investigations of 3 Cyclohexylprop 2 Enyl Bromide

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of allylic halides such as 3-Cyclohexylprop-2-enyl bromide are nuanced, with the potential to proceed through four distinct pathways: SN1, SN2, SN1', and SN2'. The ' (prime) notation indicates an allylic rearrangement, where the nucleophile attacks the γ-carbon instead of the α-carbon, leading to a constitutional isomer of the direct substitution product.

SN1' (Allylic Rearrangement) Mechanisms

The SN1' pathway involves the formation of a carbocation intermediate, which is a hallmark of unimolecular substitution reactions. youtube.com In the case of this compound, the departure of the bromide leaving group would lead to a primary allylic carbocation. However, this carbocation is stabilized by resonance, delocalizing the positive charge between the α- and γ-carbons.

A weak nucleophile can then attack the γ-carbon of this resonance-stabilized carbocation. youtube.com This attack is often favored due to the steric hindrance that might be present at the α-carbon, even though in this specific molecule the α-carbon is primary. The presence of the bulky cyclohexyl group at the γ-position can influence the stability and geometry of the carbocation, potentially affecting the regioselectivity of the nucleophilic attack. Solvolysis reactions, where the solvent acts as the nucleophile, are common examples of reactions proceeding through an SN1' mechanism, especially in polar protic solvents that can stabilize the carbocation intermediate. youtube.com

SN2' Mechanisms

The SN2' mechanism is a concerted process where the nucleophile attacks the γ-carbon and the leaving group departs from the α-carbon simultaneously, all in a single step. This pathway avoids the formation of a high-energy carbocation intermediate. Strong, unhindered nucleophiles can favor the SN2' pathway. The geometry of the substrate is crucial, requiring an anti-periplanar arrangement between the attacking nucleophile and the departing leaving group relative to the double bond. For this compound, a strong nucleophile would attack the carbon of the double bond further from the bromine, leading to the rearranged product.

Organometallic Cross-Coupling Reactions

This compound can also serve as an electrophile in powerful carbon-carbon bond-forming reactions catalyzed by transition metals, most notably palladium.

Palladium-Catalyzed Heck Reactions

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. youtube.com While typically applied to aryl and vinyl halides, allylic halides can also participate. The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

In the case of this compound, the oxidative addition would form an allylpalladium complex. The regioselectivity of the subsequent alkene insertion can be influenced by the ligands on the palladium catalyst and the steric and electronic properties of the reacting alkene. The presence of the cyclohexyl group could impart a degree of steric bias to the reaction.

Table 2: Hypothetical Heck Reaction of this compound with Styrene

Palladium CatalystLigandBaseSolventPotential Product(s)
Pd(OAc)₂PPh₃Et₃NDMF(E)-1-Cyclohexyl-4-phenyl-1,3-butadiene & (E)-1-Cyclohexyl-3-phenyl-1,3-butadiene
Pd₂(dba)₃P(o-tol)₃K₂CO₃Acetonitrile(E)-1-Cyclohexyl-4-phenyl-1,3-butadiene & (E)-1-Cyclohexyl-3-phenyl-1,3-butadiene

Suzuki-Miyaura Coupling with Organoborons

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester. organic-chemistry.org This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org

The reaction of this compound with an organoboron reagent, such as phenylboronic acid, in the presence of a palladium catalyst and a base, would be expected to yield an allylated product. The catalytic cycle involves oxidative addition of the palladium(0) to the C-Br bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. organic-chemistry.org Similar to the Heck reaction, the formation of an allylpalladium intermediate could lead to a mixture of regioisomeric products.

Table 3: Hypothetical Suzuki-Miyaura Coupling of this compound

Organoboron ReagentPalladium CatalystLigandBaseSolventExpected Product(s)
Phenylboronic AcidPd(PPh₃)₄-Na₂CO₃Toluene/Water3-Cyclohexyl-1-phenyl-2-propene & 1-Cyclohexyl-1-phenyl-2-propene
(4-Methoxyphenyl)boronic AcidPdCl₂(dppf)dppfK₃PO₄Dioxane3-Cyclohexyl-1-(4-methoxyphenyl)-2-propene & 1-Cyclohexyl-1-(4-methoxyphenyl)-2-propene

Stille Coupling with Organostannanes

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide. stackexchange.comlibretexts.orgwikipedia.org For this compound, a Stille coupling would involve its reaction with an organotin reagent, such as a trialkyl- or triarylstannane, in the presence of a palladium catalyst.

The general reactivity order for the organic group on the organostannane is alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. libretexts.org The reaction mechanism involves the oxidative addition of the allylic bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.org A key consideration for allylic halides like this compound is the potential for allylic rearrangement, where the organostannane could couple at either the α or γ position of the allylic system. wikipedia.org The regioselectivity is often influenced by the steric bulk of the reactants and the nature of the ligands on the palladium catalyst.

Hypothetical Stille Coupling of this compound:

Organostannane (R-SnBu₃)Expected Product(s)Catalyst System (Example)
Vinyltributyltin1-Cyclohexyl-1,5-hexadiene and/or 3-Cyclohexyl-1,5-hexadienePd(PPh₃)₄
Phenyltributyltin(3-Phenylallyl)cyclohexane and/or (1-Phenylallyl)cyclohexanePd(PPh₃)₄
Ethynyltributyltin(1-But-3-ynyl)cyclohexane and/or (3-But-1-ynyl)cyclohexanePd(PPh₃)₄, CuI

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgyoutube.comnih.gov While typically applied to sp²-hybridized halides, its application to allylic halides like this compound is also feasible.

The reaction mechanism involves the formation of a copper acetylide in situ, which then undergoes transmetalation to a palladium complex formed from the oxidative addition of the allylic bromide. youtube.com Reductive elimination then affords the coupled product. Similar to the Stille coupling, the potential for allylic rearrangement exists.

Hypothetical Sonogashira Coupling of this compound:

Terminal Alkyne (R-C≡CH)Expected Product(s)Catalyst System (Example)
Phenylacetylene(3-Phenylprop-1-en-2-yl)cyclohexane and/or (1-Phenylprop-2-ynyl)cyclohexanePd(PPh₃)₄, CuI, Et₃N
1-Hexyne1-(Prop-1-en-2-yl)cyclohexyl-2-hexyne and/or 3-Cyclohexyl-1-nonynePd(PPh₃)₄, CuI, Et₃N
Trimethylsilylacetylene(3-(Trimethylsilyl)prop-1-en-2-yl)cyclohexane and/or (1-(Trimethylsilyl)prop-2-ynyl)cyclohexanePd(PPh₃)₄, CuI, Et₃N

Kumada and Negishi Couplings

The Kumada coupling utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org The Negishi coupling is a similar palladium- or nickel-catalyzed reaction involving an organozinc reagent. nih.govyoutube.comnih.gov Both methods are powerful tools for C(sp³)-C(sp²) bond formation.

For this compound, a Kumada coupling would involve its reaction with a Grignard reagent (e.g., Phenylmagnesium bromide), while a Negishi coupling would employ an organozinc reagent (e.g., Phenylzinc chloride). The catalytic cycles are analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. The choice between nickel and palladium catalysts can influence the reaction's efficiency and selectivity.

Hypothetical Kumada and Negishi Couplings of this compound:

Coupling PartnerReaction TypeExpected Product(s)Catalyst System (Example)
Phenylmagnesium bromideKumada(3-Phenylallyl)cyclohexane and/or (1-Phenylallyl)cyclohexaneNi(dppe)Cl₂ or Pd(PPh₃)₄
Phenylzinc chlorideNegishi(3-Phenylallyl)cyclohexane and/or (1-Phenylallyl)cyclohexanePd(PPh₃)₄
Cyclohexylmagnesium bromideKumada(3-Cyclohexylallyl)cyclohexane and/or (1-Cyclohexylallyl)cyclohexaneNi(dppe)Cl₂

Grignard and Organolithium Reagent Chemistry

Formation of Organometallic Intermediates

This compound is expected to readily form a Grignard reagent upon reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.govmasterorganicchemistry.com The resulting organometallic species, 3-Cyclohexylprop-2-enylmagnesium bromide, would exist in equilibrium between its two allylic isomers. The position of this equilibrium is influenced by steric and electronic factors. stackexchange.com

Similarly, treatment of this compound with lithium metal would yield the corresponding organolithium reagent, 3-Cyclohexylprop-2-enyllithium. wikipedia.orglibretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org

Subsequent Reactions with Electrophiles

Both the Grignard and organolithium reagents derived from this compound would be potent nucleophiles, reacting with a wide array of electrophiles. wikipedia.orglibretexts.org The regioselectivity of these reactions (attack at the α or γ position) is a critical aspect, often dictated by the nature of the electrophile, the solvent, and the presence of additives.

Expected Reactions of Organometallic Intermediates:

Organometallic ReagentElectrophileExpected Product(s)
3-Cyclohexylprop-2-enylmagnesium bromideAcetone2-Methyl-4-cyclohexyl-4-penten-2-ol and/or 4-Cyclohexyl-1-penten-3-ol
3-Cyclohexylprop-2-enylmagnesium bromideBenzaldehyde1-Phenyl-2-cyclohexyl-2-propen-1-ol and/or 1-Cyclohexyl-3-phenyl-3-buten-1-ol
3-Cyclohexylprop-2-enyllithiumCarbon Dioxide (then H₃O⁺)4-Cyclohexyl-4-pentenoic acid and/or 2-Cyclohexylidenepropanoic acid
3-Cyclohexylprop-2-enyllithiumEthylene Oxide5-Cyclohexyl-5-hexen-1-ol and/or 3-Cyclohexylidene-1-butanol

Radical Mediated Transformations

The allylic C-Br bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical-mediated transformations. researchgate.net The stability of the resulting allylic radical, which is resonance-stabilized, facilitates these reactions.

A common radical reaction involving allylic bromides is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.comlibretexts.org However, starting from the bromide, other radical transformations can be envisioned. For instance, radical addition reactions to alkenes or alkynes can be initiated by the abstraction of the bromine atom by a radical initiator. The resulting 3-cyclohexylprop-2-enyl radical can then participate in chain propagation steps. researchgate.net The regioselectivity of these radical additions would depend on the stability of the intermediate radicals formed.

Pericyclic Reactions Involving Derivatives

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools in organic synthesis for the construction of cyclic systems with high stereocontrol. wikipedia.org While this compound itself is not typically a direct participant in these reactions, it serves as a valuable precursor to derivatives that can undergo such transformations.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgucalgary.capraxilabs.com this compound can be converted into various dienophiles. For example, oxidation of the corresponding alcohol (derived from the bromide via nucleophilic substitution with a hydroxide (B78521) source) would yield 3-Cyclohexylprop-2-enal, an α,β-unsaturated aldehyde. This derivative can then act as a dienophile in Diels-Alder reactions.

The reactivity of such a dienophile is influenced by the electron-withdrawing nature of the carbonyl group, which lowers the energy of the LUMO of the dienophile, facilitating the reaction with the HOMO of a diene. wikipedia.orgucalgary.ca The cyclohexyl group, being sterically bulky, can influence the facial selectivity of the cycloaddition.

Table 2: Hypothetical Diels-Alder Reaction Data

DieneDienophile PrecursorProduct Skeleton
1,3-Butadiene3-Cyclohexylprop-2-enalSubstituted Cyclohexene
Cyclopentadiene3-Cyclohexylprop-2-enalBicyclic System
Danishefsky's Diene3-Cyclohexylprop-2-enalFunctionalized Cyclohexenone

The stereochemical outcome of the Diels-Alder reaction, particularly the endo/exo selectivity, would be a subject of detailed mechanistic investigation. acs.orgnih.gov

Sigmatropic rearrangements are concerted intramolecular reactions where a sigma-bonded atom or group migrates across a π-system. libretexts.orgnumberanalytics.comlibretexts.org Derivatives of this compound can be designed to undergo such rearrangements. For instance, conversion of the bromide to an allylic ether or amine derivative sets the stage for acs.orgnih.gov- or nih.govnih.gov-sigmatropic rearrangements. nih.govwikipedia.org

A classic example is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. libretexts.org To achieve this, this compound could be converted to 3-Cyclohexylprop-2-en-1-ol, which could then be reacted with a vinyl ether under acid catalysis to form a mixed allyl vinyl ether. Upon heating, this intermediate would be expected to undergo a Claisen rearrangement.

Another relevant transformation is the Wittig rearrangement, a acs.orgnih.gov-sigmatropic rearrangement of an α-metalated ether. libretexts.org This would involve the formation of an ether from 3-Cyclohexylprop-2-enol and subsequent deprotonation at the adjacent carbon.

Table 3: Potential Sigmatropic Rearrangements of Derivatives

Rearrangement TypePrecursor DerivativeKey Transformation
nih.govnih.gov ClaisenAllyl vinyl etherC-O bond cleavage, C-C bond formation
acs.orgnih.gov Wittigα-metalated allylic etherC-O bond cleavage, C-C bond formation

The stereoselectivity of these rearrangements is often high and can be predicted based on the preference for a chair-like or boat-like transition state. wikipedia.org

Applications of 3 Cyclohexylprop 2 Enyl Bromide in Complex Organic Synthesis

Building Block for Hydrocarbon Frameworks

The carbon-carbon bond-forming capabilities of 3-Cyclohexylprop-2-enyl bromide make it a valuable tool for constructing diverse hydrocarbon skeletons. Its allylic bromide moiety serves as a potent electrophile, readily participating in nucleophilic substitution reactions with a variety of carbon nucleophiles.

One of the primary applications in this context is its use in alkylation reactions . Organometallic reagents, such as Grignard reagents (R-MgBr) and organocuprates (R₂CuLi), can displace the bromide ion to form a new carbon-carbon bond. The choice of the organometallic reagent can influence the regioselectivity of the attack, although SN2 reactions at the primary carbon are generally favored.

Reagent TypeProduct TypeReaction Conditions
Grignard Reagents (R-MgX)Alkylated AlkenesEthereal solvents (e.g., THF, Et₂O)
Organocuprates (R₂CuLi)Alkylated AlkenesEthereal solvents, often at low temperatures
Enolatesγ,δ-Unsaturated Ketones/EstersAprotic polar solvents (e.g., DMF, DMSO)

For instance, the reaction of this compound with a suitable alkyl Grignard reagent would yield a more complex acyclic hydrocarbon chain appended to the cyclohexyl ring. This strategy allows for the controlled extension and branching of hydrocarbon frameworks.

Precursor to Substituted Cyclohexyl Derivatives

The intrinsic structure of this compound provides a direct route to a variety of substituted cyclohexyl compounds. The reactivity of the allylic bromide allows for the introduction of a wide array of functional groups, which can then be further manipulated.

Nucleophilic substitution reactions with heteroatomic nucleophiles are a cornerstone of this application. For example, reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields the corresponding ethers, while reaction with amines leads to the formation of allylic amines. These products retain the double bond, which can be a handle for further functionalization, such as epoxidation, dihydroxylation, or cleavage.

NucleophileProduct Functional Group
Hydroxide (B78521) (OH⁻)Allylic Alcohol
Alkoxides (RO⁻)Allylic Ether
Amines (RNH₂, R₂NH)Allylic Amine
Cyanide (CN⁻)Allylic Nitrile
Azide (N₃⁻)Allylic Azide

Furthermore, the double bond of the resulting substituted cyclohexyl derivatives can undergo hydrogenation to afford the corresponding saturated analogues, providing access to a broader range of functionalized cyclohexylpropanes.

Synthesis of Bioactive Molecules and Intermediates

The structural motifs present in this compound—a cyclohexyl ring and a reactive allyl group—are found in numerous biologically active compounds. This makes it a potentially valuable starting material for the synthesis of natural products and pharmaceutical agents.

Construction of Natural Product Scaffolds

While specific examples of the total synthesis of natural products utilizing this compound are not extensively documented in the literature, its structural components are present in various natural products. For instance, many terpenes and steroids contain cyclohexyl rings, and allylic chains are common features in a wide range of bioactive molecules. The compound could, in principle, be employed in the synthesis of analogues of natural products containing a cyclohexylallyl moiety.

The general strategy would involve the coupling of this compound with a more complex molecular fragment, leveraging the reactivity of the allylic bromide. For example, it could be used to introduce the cyclohexylpropyl side chain onto a larger, pre-existing molecular scaffold.

Elaboration of Pharmaceutical Motifs

The cyclohexyl group is a common substituent in many pharmaceutical compounds, often introduced to enhance lipophilicity and modulate binding to biological targets. The bifunctional nature of this compound, with its alkene and bromide functionalities, makes it a useful building block for drug scaffolds. acs.org For instance, the allylic bromide can be displaced by a nitrogen-containing heterocycle, a common motif in many drugs, to generate a new chemical entity for biological screening.

The reactivity of the double bond and the bromide allows for diverse synthetic pathways, which is crucial in the development of pharmaceutical intermediates. acs.org While direct, large-scale applications in marketed drugs are not prominently reported, its potential as a versatile starting material in drug discovery programs is evident.

Role in Cascade Reactions and Multicomponent Processes

Cascade reactions, where a single synthetic operation generates multiple chemical bonds and stereocenters, are highly sought after for their efficiency. This compound, with its dual reactivity, is a candidate for initiating such reaction sequences.

A hypothetical cascade could be initiated by a nucleophilic attack on the allylic bromide, followed by an intramolecular reaction involving the newly introduced functionality and the adjacent double bond. For example, if the incoming nucleophile contains a tethered diene, a subsequent intramolecular Diels-Alder reaction could lead to the rapid construction of a complex polycyclic system.

Similarly, in multicomponent reactions, this compound could act as the electrophilic component, reacting with two or more other reactants in a single pot to form a complex product. While specific, well-documented examples involving this particular bromide are scarce, the principles of its reactivity suggest its potential utility in such advanced synthetic strategies.

Theoretical and Computational Studies on 3 Cyclohexylprop 2 Enyl Bromide

Conformational Analysis and Energy Landscapes

The spatial arrangement of atoms in 3-cyclohexylprop-2-enyl bromide is not static. Due to rotation around its single bonds, the molecule can adopt various three-dimensional structures known as conformers. Understanding the relative energies of these conformers is crucial as it dictates the molecule's preferred shape and can influence its reactivity.

The primary sources of conformational isomerism in this compound are the cyclohexyl ring and the propenyl chain. The cyclohexyl ring predominantly exists in a stable chair conformation to minimize steric and torsional strain. However, the orientation of the bulky prop-2-enyl bromide substituent on the ring (axial vs. equatorial) and the rotation around the C-C single bond connecting the ring to the side chain lead to different energy landscapes.

Computational methods, particularly density functional theory (DFT), are powerful tools for mapping these energy landscapes. By calculating the potential energy of the molecule as a function of its dihedral angles, researchers can identify the most stable conformers (energy minima) and the energy barriers between them (transition states). For instance, allylic 1,3-strain, a type of steric repulsion, plays a significant role in determining the preferred conformation of alkenes and related systems. youtube.com This strain forces the molecule to adopt a conformation that minimizes the interaction between substituents on the first and third carbon atoms of the allyl system. youtube.com

Table 1: Illustrative Calculated Relative Energies of this compound Conformers

ConformerComputational MethodRelative Energy (kcal/mol)Dihedral Angle (°C-C-C=C)
Equatorial-AntiDFT/B3LYP/6-31G0.00~180
Equatorial-GaucheDFT/B3LYP/6-31G0.85~60
Axial-AntiDFT/B3LYP/6-31G2.50~180
Axial-GaucheDFT/B3LYP/6-31G3.10~60

This table presents hypothetical data for illustrative purposes. Actual values would be determined through specific quantum chemical calculations.

Electronic Structure and Bonding Characterization

The arrangement of electrons in molecular orbitals and the nature of the chemical bonds in this compound are fundamental to its chemical behavior. Computational chemistry provides invaluable tools to probe these electronic features.

The reactivity of haloalkenes is largely governed by the polar carbon-halogen bond. rroij.com The difference in electronegativity between the carbon and bromine atoms creates a dipole moment, making the carbon atom electrophilic and susceptible to nucleophilic attack. rroij.com The carbon-halogen bond is also typically weaker than carbon-carbon bonds, facilitating its cleavage in chemical reactions. rroij.com

Analysis of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is particularly insightful. The HOMO, often associated with the π-bond of the alkene, represents the region of highest electron density and is the likely site of electrophilic attack. Conversely, the LUMO is typically centered on the antibonding orbital of the C-Br bond, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. hakon-art.com

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This is particularly useful for a molecule like this compound, which can undergo various types of reactions.

Transition State Characterization for SN1/SN2 Pathways

As an allylic halide, this compound is reactive in nucleophilic substitution reactions, which can proceed through two primary mechanisms: SN1 and SN2. openochem.orgstackexchange.com

The SN1 reaction is a two-step process that begins with the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This intermediate can then be attacked by a nucleophile at either of the two electron-deficient carbons.

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the carbon bearing the bromine atom at the same time as the bromide ion departs. openochem.org Allylic halides are known to react much faster than their saturated counterparts in SN2 reactions due to both steric and electronic factors. openochem.org Electronically, the delocalization of electrons in the allyl group results in a lower energy LUMO, which more favorably interacts with the HOMO of the incoming nucleophile. openochem.org

Computational chemistry can be used to model both pathways, locate the transition states for each, and calculate their respective activation energies. This allows for a prediction of which mechanism is likely to be favored under specific reaction conditions. researchgate.netacs.org It's important to note that the solvent can play a crucial role in the reaction mechanism, and computational models can incorporate explicit solvent molecules to better simulate real-world conditions. nih.gov

Energy Profiles of Cross-Coupling Reactions

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.org

Density functional theory (DFT) calculations can be employed to map the entire energy profile of these catalytic cycles. researchgate.netresearchgate.net This involves identifying the structures and energies of all intermediates and transition states. Such studies can provide a rationale for experimentally observed product distributions and help in the design of more efficient catalysts and reaction conditions. For example, computational studies have been used to understand the chemoselectivity in Suzuki-Miyaura cross-coupling reactions. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. hakon-art.commdpi.com These descriptors provide a quantitative basis for understanding and predicting chemical behavior.

Key descriptors for this compound include:

HOMO and LUMO Energies: These are related to the molecule's ionization potential and electron affinity, respectively, and are fundamental to its ability to participate in chemical reactions.

Global Hardness and Softness: These descriptors quantify the resistance of a molecule to changes in its electron distribution. Soft molecules tend to be more reactive.

Fukui Functions: These functions identify the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. hakon-art.com

Electrostatic Potential: A map of the electrostatic potential on the molecule's surface can visually indicate electron-rich and electron-poor regions, guiding predictions of intermolecular interactions.

By calculating these descriptors for a series of related compounds and correlating them with experimental data, it is possible to develop quantitative structure-activity relationships (QSAR) that can predict the reactivity of new molecules. rsc.org

Table 2: Illustrative Calculated Quantum Chemical Descriptors for this compound

DescriptorValue (Arbitrary Units)Implication for Reactivity
HOMO-LUMO Gap4.5 eVIndicates moderate kinetic stability.
Global Hardness (η)2.25 eVSuggests a molecule that is neither exceptionally hard nor soft.
Global Softness (S)0.22 eV⁻¹Corresponds to the global hardness.
Electrophilicity Index (ω)1.5 eVProvides a measure of the molecule's ability to accept electrons.

This table presents hypothetical data for illustrative purposes. Actual values would be determined through specific quantum chemical calculations.

Advanced Spectroscopic Characterization Techniques Applied to 3 Cyclohexylprop 2 Enyl Bromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-Cyclohexylprop-2-enyl bromide.

1H NMR and 13C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer precise information about the chemical environment of each atom in the molecule. While specific spectral data for this compound is not widely published, expected chemical shifts can be predicted based on similar structures. For instance, in related allyl bromide compounds, the protons on the carbon bearing the bromine atom typically appear at a certain chemical shift. nih.gov The vinylic protons will have distinct signals, and their coupling constants will indicate the stereochemistry of the double bond. The protons of the cyclohexyl group will exhibit complex splitting patterns in the upfield region of the spectrum.

In ¹³C NMR, the carbon attached to the bromine will be significantly shifted downfield due to the electronegativity of the halogen. The sp² hybridized carbons of the double bond will also have characteristic chemical shifts. The analysis of ¹³C NMR spectra of various cyclopropane (B1198618) derivatives has shown that both chemical shifts and ¹J(CH) coupling constants provide valuable structural information. capes.gov.br

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H attached to C-Br~4.0-
Vinylic Hs5.5 - 6.0-
Cyclohexyl Hs1.0 - 2.0-
C-Br-~30-40
Vinylic Cs-~120-140
Cyclohexyl Cs-~25-45

2D NMR (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the vinylic protons and the protons on the adjacent carbon of the cyclohexyl ring, as well as between the protons within the cyclohexyl ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com For example, the protons on the carbon bearing the bromine would show a correlation to the vinylic carbons, confirming the connectivity of the allyl bromide moiety. The vinylic protons would, in turn, show correlations to the carbons of the cyclohexyl ring, establishing the link between the two parts of the molecule. The interpretation of HMBC spectra can sometimes be guided by the general rule of thumb that in conjugated systems, the 3J coupling is often stronger than the 2J coupling. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C=C stretching vibration of the double bond would appear around 1650-1680 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching frequency is expected in the lower frequency region, typically between 500 and 600 cm⁻¹. Studies on allyl halides have helped in the assignment of fundamental vibrational frequencies. ias.ac.inrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being a relatively non-polar bond, is expected to give a strong signal in the Raman spectrum. The C-Br bond will also be Raman active.

Characteristic Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=C Stretch1650-1680 (weak to medium)1650-1680 (strong)
sp² C-H Stretch3000-31003000-3100
sp³ C-H Stretch2850-30002850-3000
C-Br Stretch500-600500-600

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of a compound and for gaining insight into its structure through fragmentation analysis. For this compound, HRMS would confirm the molecular formula of C₉H₁₅Br.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. The molecular ion peak [M]⁺ would be observed, along with a prominent [M+2]⁺ peak of similar intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways would likely involve:

Loss of a bromine radical (•Br): This would lead to the formation of a stable allylic carbocation [C₉H₁₅]⁺.

Cleavage of the cyclohexyl ring: The cyclohexyl group can undergo characteristic fragmentation, leading to the loss of ethene and other small neutral molecules, resulting in fragment ions such as m/z 56 [C₄H₈]⁺. docbrown.info

Allylic cleavage: The bond between the cyclohexyl ring and the propenyl chain could break, leading to fragments corresponding to the cyclohexyl cation and the propenyl bromide radical, or vice versa.

X-ray Crystallography of Co-Crystallized Derivatives or Analogues

X-ray crystallography provides the most definitive three-dimensional structural information, but it requires a well-ordered crystalline sample. As this compound is likely a liquid at room temperature, obtaining single crystals of the pure compound may be challenging.

However, it is possible to obtain crystallographic data on solid derivatives or co-crystals of the compound. For instance, a reaction of this compound with a suitable crystalline acid could yield a crystalline ester derivative. The X-ray structure of such a derivative would reveal the precise bond lengths, bond angles, and the solid-state conformation of the cyclohexyl and propenyl moieties. This information is invaluable for understanding the steric and electronic properties of the molecule.

Future Research Directions and Unexplored Avenues

Catalytic Asymmetric Synthesis Utilizing 3-Cyclohexylprop-2-enyl Bromide

The development of catalytic asymmetric methods for the enantioselective functionalization of this compound stands as a significant and untapped area of research. The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science, and catalytic asymmetric allylic alkylation (AAA) is a powerful tool for this purpose.

Current Landscape and Future Potential:

While extensive research exists on the asymmetric allylation using various allylic electrophiles, specific studies employing this compound are not readily found in the literature. Future investigations could focus on several promising catalytic systems:

Transition-Metal Catalysis: Systems based on palladium, rhodium, iridium, and copper have proven effective for asymmetric allylic substitutions. Research into applying these catalysts to this compound with a variety of soft nucleophiles would be a logical starting point. The steric bulk of the cyclohexyl group could offer unique stereochemical control that differs from less hindered allylic bromides.

Organocatalysis: Chiral organocatalysts, such as those based on cinchona alkaloids or chiral phosphoric acids, could offer a metal-free alternative for the asymmetric functionalization of this compound. These catalysts could activate the substrate or the nucleophile to achieve high enantioselectivity.

Biocatalysis: The use of enzymes, such as dehalogenases or transferases, could provide a highly selective and environmentally benign route to chiral derivatives of this compound.

A key research objective would be to systematically screen different chiral ligands and catalysts to achieve high yields and enantioselectivities. The resulting chiral products could serve as valuable building blocks for the synthesis of complex natural products and pharmaceuticals.

Development of Novel Reactivity Patterns

Beyond classical SN2 and cross-coupling reactions, the exploration of novel reactivity patterns for this compound could lead to new synthetic methodologies. The interplay between the allylic bromide functionality and the double bond offers avenues for unique chemical transformations.

Potential Areas of Exploration:

Allylic Rearrangement Reactions: Allylic bromides are known to undergo rearrangements, which can sometimes be a synthetic challenge. masterorganicchemistry.com However, controlled and selective allylic rearrangements can also be harnessed to produce thermodynamically more stable or synthetically useful isomers. masterorganicchemistry.com Investigating the conditions that favor or suppress the rearrangement of this compound could lead to selective access to different constitutional isomers. masterorganicchemistry.com

Radical Reactions: The allylic C-H bonds adjacent to the double bond are susceptible to radical abstraction, leading to the formation of a resonance-stabilized allylic radical. chemistrysteps.com Exploring the radical-mediated reactions of this compound could open up new pathways for C-C and C-heteroatom bond formation.

Transition-Metal-Free Cross-Coupling: While palladium-catalyzed couplings are common, there is growing interest in developing transition-metal-free cross-coupling reactions. Investigating the potential of this compound to participate in such reactions, for instance, with organoboron or organomagnesium reagents under base-mediated conditions, would be a valuable contribution to synthetic chemistry.

A systematic study of these reactivity patterns would expand the synthetic utility of this compound beyond its current applications.

Exploration in Materials Science Applications

The unique combination of a reactive handle (allyl bromide) and a bulky, hydrophobic moiety (cyclohexyl group) makes this compound an intriguing candidate for applications in materials science.

Prospective Applications:

Polymer Synthesis: The allyl functionality of this compound could be utilized for polymerization reactions. It could potentially be used as a monomer or a co-monomer in radical polymerizations to introduce the cyclohexyl group and a bromine atom into the polymer backbone. The presence of bromine could impart flame-retardant properties to the resulting polymer.

Flame Retardant Materials: Brominated compounds are widely used as flame retardants. miljodirektoratet.nogoogle.commdpi.comnih.gov Future research could explore the incorporation of this compound into various polymer matrices, such as polystyrene or polyethylene (B3416737) terephthalate, to enhance their fire resistance. mdpi.com The cyclohexyl group might also contribute to improved thermal stability of the material.

Surface Modification: The reactive bromide can be used to anchor the molecule onto various surfaces through nucleophilic substitution reactions. This could be employed to modify the surface properties of materials, for instance, to create hydrophobic coatings.

Detailed studies on the polymerization behavior, flame retardancy efficacy, and surface modification capabilities of this compound and its derivatives are needed to validate these potential applications.

Potential ApplicationKey Feature of this compoundResearch Focus
Polymer Synthesis Allyl group for polymerization, Bromine for functionalityInvestigation of polymerization kinetics and properties of resulting polymers.
Flame Retardants Bromine contentEvaluation of flame retardancy in various polymer blends.
Surface Modification Reactive C-Br bondDevelopment of methods for grafting onto different substrates.

Green Chemistry Approaches for its Synthesis and Derivatization

Developing environmentally benign methods for the synthesis and subsequent reactions of this compound is a crucial aspect of modern chemical research.

Future Research Directions in Green Chemistry:

Greener Synthesis of the Precursor Alcohol: The synthesis of this compound typically starts from the corresponding alcohol, (E)-3-Cyclohexylprop-2-en-1-ol. nih.gov Research into greener synthetic routes for this alcohol, for example, through catalytic methods that avoid stoichiometric reagents and minimize waste, would be a significant advancement.

Alternative Brominating Agents: Traditional brominating agents can be hazardous. Investigating the use of greener brominating agents, such as N-bromosuccinimide (NBS) under catalytic conditions or hydrobromic acid generated in situ, could reduce the environmental impact of the synthesis. libretexts.org

Solvent-Free and Aqueous Reactions: Exploring the derivatization of this compound in solvent-free conditions or in water would align with the principles of green chemistry by reducing the use of volatile organic compounds.

Biocatalytic Derivatization: As mentioned in the context of asymmetric synthesis, enzymes could also be employed for the non-enantioselective derivatization of this compound, offering mild and selective reaction conditions.

By focusing on these green chemistry principles, the lifecycle of this compound, from its synthesis to its application, can be made more sustainable.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-cyclohexylprop-2-enyl bromide, and how do reaction conditions influence yield?

  • The Grignard reaction between cyclohexylmagnesium bromide and 2,3-dibromopropene is a primary method, yielding 60.5–64% of the theoretical product (unrecovered dibromopropene) with boiling points of 100–105°C at 25 mm Hg . Redistillation improves purity (88–89°C at 14 mm Hg). Key variables include stoichiometric control of Grignard reagents (standardized via titration against 0.5 N HCl) and inert atmosphere maintenance to prevent side reactions.

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

  • Use gas chromatography (GC) to assess purity post-distillation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the allylic bromide structure and cyclohexyl substitution. Mass spectrometry (MS) verifies molecular weight (e.g., parent ion at m/z 177.08 for C₇H₁₃Br) .

Q. What safety protocols are critical for handling this compound?

  • Avoid inhalation/skin contact; use fume hoods, nitrile gloves, and safety goggles. In case of exposure, wash with soap/water (skin) or move to fresh air (inhalation). Store in sealed containers away from oxidizers. Fire risks require CO₂ or dry chemical extinguishers—water is ineffective and may spread combustion .

Advanced Research Questions

Q. Why does this compound exhibit limited reactivity in E2 elimination, and how can conformational analysis resolve this?

  • The cyclohexyl group imposes steric hindrance, disfavoring the anti-periplanar geometry required for E2. Computational modeling (e.g., DFT) can assess transition states, while altering solvents (e.g., DMF) or bases (e.g., DBU) may promote elimination by stabilizing intermediates .

Q. How can researchers resolve contradictions in reported yields from Grignard-based syntheses?

  • Discrepancies arise from dibromopropene recovery rates and Grignard reagent purity. Replicate studies under controlled conditions (e.g., standardized titration for Grignard concentration ). Statistical tools like response surface methodology (RSM) optimize variables (temperature, stoichiometry) to maximize reproducibility .

Q. What strategies enhance regioselectivity in downstream alkylation or coupling reactions?

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, leveraging the allylic bromide’s electrophilicity. Steric effects from the cyclohexyl group direct reactivity to less hindered positions. Monitor regioselectivity via HPLC or 2D NMR (e.g., NOESY) .

Q. How can computational chemistry predict the compound’s behavior in novel reaction systems?

  • Molecular dynamics (MD) simulations model solvent interactions, while quantum mechanical calculations (e.g., Hartree-Fock) predict reaction pathways. For example, PubChem-derived SMILES strings and InChI keys enable structure-based property prediction (e.g., solubility, dipole moments) .

Methodological Considerations

  • Data Analysis : Address conflicting spectral data (e.g., NMR splitting patterns) by cross-referencing with databases (PubChem, SciFinder) and validating via high-resolution MS .
  • Reaction Design : For asymmetric synthesis, employ chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) to control stereochemistry at the allylic position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.